An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-buten-1-ol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a phenyl group, a hydroxyl group, and a terminal double bond, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potentially biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis methodologies, and analytical characterization. While its direct biological activity is an area of ongoing investigation, its potential interactions with metabolic enzymes are discussed, highlighting opportunities for future research in drug development.
Chemical Structure and Identification
1-Phenyl-3-buten-1-ol, also known as α-allylbenzyl alcohol, is an aromatic alcohol with a four-carbon butenol (B1619263) backbone attached to a phenyl ring. The hydroxyl group is located at the benzylic position (C-1), and a vinyl group is at the C-3 and C-4 positions. The presence of a stereocenter at C-1 results in two enantiomers, (R)- and (S)-1-phenyl-3-buten-1-ol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-phenylbut-3-en-1-ol[1] |
| Synonyms | 1-Phenyl-3-buten-1-ol, 4-Phenyl-1-buten-4-ol, α-allylbenzyl alcohol |
| CAS Number | 936-58-3 (racemic), 77118-87-7 ((S)-enantiomer)[1] |
| Molecular Formula | C₁₀H₁₂O[1] |
| SMILES | C=CCC(C1=CC=CC=C1)O[2] |
| InChI | InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2[2] |
| InChIKey | RGKVZBXSJFAZRE-UHFFFAOYSA-N (racemic)[2] |
Physicochemical Properties
1-Phenyl-3-buten-1-ol is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 148.20 g/mol [1][2] |
| Boiling Point | 234 °C (lit.)[3][4] |
| Melting Point | Not applicable (liquid at room temperature) |
| Density | 0.992 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index (n20/D) | 1.53 (lit.)[3][4] |
| Solubility | Insoluble in water; soluble in organic solvents. |
| logP | 2.19 |
| Polar Surface Area (PSA) | 20.23 Ų |
Experimental Protocols: Synthesis and Purification
The synthesis of 1-phenyl-3-buten-1-ol can be achieved through various methods, primarily involving the allylation of benzaldehyde (B42025).
Synthesis Methodologies
a) Barbier-Type Reaction: A common and straightforward method involves the reaction of benzaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a metal such as zinc or indium. This reaction can often be carried out in aqueous media, offering a greener alternative to traditional Grignard reactions.
b) Transition Metal-Catalyzed Allylation: A notable method employs the coupling of benzaldehyde with allyl acetate (B1210297) using a synergistic catalytic system of indium iodide and a nickel(0) complex like tetrakis(triphenylphosphine)nickel(0).[5] This reaction typically proceeds at room temperature in solvents such as THF or dichloromethane.[5]
c) Reduction of Propargylic Alcohols: An alternative strategy involves the selective reduction of 1-phenyl-3-butyn-1-ol. This method is particularly useful for synthesizing specific isomers of the allylic alcohol. The challenge lies in the partial reduction of the alkyne to an alkene without further reduction to the corresponding alkane.
d) Enantioselective Synthesis: The preparation of specific enantiomers of 1-phenyl-3-buten-1-ol can be accomplished through catalytic asymmetric methods, which utilize chiral catalysts to control the stereochemical outcome.
Purification
Purification of 1-phenyl-3-buten-1-ol is typically achieved by flash column chromatography on silica (B1680970) gel.
General Protocol for Column Chromatography Purification:
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Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and then adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).
-
Loading: The silica gel with the adsorbed product is carefully loaded onto the top of the packed column.
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Elution: The product is eluted from the column using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
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Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure 1-phenyl-3-buten-1-ol are combined, and the solvent is removed under reduced pressure to yield the purified product.
Analytical Characterization
The structure of 1-phenyl-3-buten-1-ol can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinyl protons, the benzylic proton, and the methylene (B1212753) protons. The benzylic proton (CH-OH) typically appears as a multiplet, and its coupling to the adjacent methylene protons can be observed. The vinyl protons show characteristic splitting patterns for a terminal alkene.
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¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons of the phenyl ring, the two sp² carbons of the double bond, the carbon bearing the hydroxyl group (C-OH), and the methylene carbon. The C-OH signal is typically found in the range of 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-phenyl-3-buten-1-ol displays characteristic absorption bands:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
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Sharp peaks around 3000-3100 cm⁻¹ due to C-H stretching of the aromatic and vinyl groups.
-
A peak around 1640 cm⁻¹ attributed to the C=C stretching of the alkene.
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Bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching within the aromatic ring.
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A strong band in the 1000-1200 cm⁻¹ region due to the C-O stretching of the secondary alcohol.
Mass Spectrometry (MS)
The mass spectrum of 1-phenyl-3-buten-1-ol will show a molecular ion peak ([M]⁺) at m/z = 148. Common fragmentation patterns include the loss of water ([M-18]⁺), the loss of the allyl group, and the formation of the stable benzylic cation.
Reactivity
The bifunctional nature of 1-phenyl-3-buten-1-ol allows for a variety of chemical transformations.
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Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-3-buten-1-one, using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
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Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. It can also participate in olefin metathesis reactions.
Biological Activity and Drug Development Potential
Currently, there is limited published research on the specific biological activities of 1-phenyl-3-buten-1-ol. However, its structural features suggest potential interactions with biological systems.
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Enzyme Interactions: It is speculated that 1-phenyl-3-buten-1-ol may interact with enzymes such as alcohol dehydrogenases, which are involved in alcohol metabolism.[1] Furthermore, its metabolism may involve cytochrome P450 enzymes.[1]
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Building Block for Bioactive Molecules: The primary interest in 1-phenyl-3-buten-1-ol for drug development lies in its role as a versatile chiral precursor for the synthesis of more complex, biologically active molecules.[5] Its dual functionality allows for the introduction of diverse pharmacophores. For instance, it can be used in the synthesis of propafenone (B51707) impurities, a known antiarrhythmic agent.[6]
Conclusion and Future Directions
1-Phenyl-3-buten-1-ol is a valuable chemical entity with well-defined chemical and physical properties. Its utility as a synthetic intermediate is well-established. While its direct pharmacological profile is yet to be thoroughly investigated, its potential as a chiral building block in the synthesis of complex molecules makes it a compound of significant interest for researchers in organic synthesis and drug discovery. Future research should focus on elucidating any intrinsic biological activities and further exploring its applications in the stereoselective synthesis of novel therapeutic agents.
References
- 1. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]
- 2. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved Both images are IR spectrums of | Chegg.com [chegg.com]
- 4. 1-PHENYL-3-BUTEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]
- 6. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]
